molecular formula C17H16N4O4 B2906480 1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097863-79-9

1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B2906480
CAS No.: 2097863-79-9
M. Wt: 340.339
InChI Key: ZEBANPGIUUYSJZ-UHFFFAOYSA-N
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Description

1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound featuring multiple heterocyclic rings, including pyridine, oxazole, azetidine, and pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyridine-Oxazole Intermediate: The synthesis begins with the preparation of the pyridine-oxazole intermediate. This can be achieved through the cyclization of a suitable precursor, such as a pyridine carboxylic acid derivative, with an oxazole-forming reagent under acidic or basic conditions.

    Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be done by reacting the pyridine-oxazole intermediate with an azetidine precursor, such as an azetidine-3-carboxylic acid derivative, under conditions that promote ring closure.

    Coupling with Pyrrolidine-2,5-dione: Finally, the azetidine intermediate is coupled with pyrrolidine-2,5-dione. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

    1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2-one: Similar structure but with a different ring system.

    1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,4-dione: Another structural analog with slight variations in the ring system.

Uniqueness

The uniqueness of 1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione lies in its specific combination of heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-15-3-4-16(23)21(15)10-11-8-20(9-11)17(24)13-6-14(25-19-13)12-2-1-5-18-7-12/h1-2,5-7,11H,3-4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBANPGIUUYSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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